molecular formula C6H6N2O4S B13907368 2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid

2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid

Cat. No.: B13907368
M. Wt: 202.19 g/mol
InChI Key: RSMZZTABRZWCBM-UHFFFAOYSA-N
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Description

2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylic acid functional groups within the molecule allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid typically involves the reaction of thiourea with α-halo acids or their derivatives. One common method includes the cyclization of thiourea with α-bromoacetic acid under basic conditions to form the thiazole ring. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid is attributed to its ability to interact with various molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the thiazole ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid stands out due to its dual functional groups, which provide a unique combination of reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

IUPAC Name

2-amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H6N2O4S/c7-6-8-4(5(11)12)2(13-6)1-3(9)10/h1H2,(H2,7,8)(H,9,10)(H,11,12)

InChI Key

RSMZZTABRZWCBM-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(N=C(S1)N)C(=O)O)C(=O)O

Origin of Product

United States

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